Product packaging for 2-(Furan-3-yl)benzo[d]thiazole(Cat. No.:)

2-(Furan-3-yl)benzo[d]thiazole

Cat. No.: B12855693
M. Wt: 201.25 g/mol
InChI Key: GTWBSRSFWXKFPH-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)benzo[d]thiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It is built on a benzo[d]thiazole core, a privileged scaffold renowned for its wide spectrum of pharmacological activities . The integration of the furan ring, an electron-rich heterocycle, further enhances its potential as a versatile building block for developing novel bioactive molecules . This structural class of compounds has demonstrated considerable potential in antimicrobial research. Hybrid structures containing furan and thiazole motifs have shown promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as antitubercular properties against Mycobacterium tuberculosis . Furthermore, the benzothiazole nucleus is a key feature in many investigated antitumor agents, with mechanisms of action that can include interaction with cellular DNA and inhibition of enzymes like topoisomerase II . The fluorescence properties of related furylbenzthiazole compounds also make this class interesting for developing optical sensors or probes . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecular architectures. It serves as a perfect precursor for generating diverse chemical libraries aimed at exploring structure-activity relationships (SAR) against various biological targets . Its defined structure allows for precise modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties in lead compound development. For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NOS B12855693 2-(Furan-3-yl)benzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

2-(furan-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H7NOS/c1-2-4-10-9(3-1)12-11(14-10)8-5-6-13-7-8/h1-7H

InChI Key

GTWBSRSFWXKFPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=COC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Furan 3 Yl Benzo D Thiazole and Its Structural Analogues

Conventional Synthetic Routes to 2-Substituted Benzo[d]thiazoles

Traditional methods for synthesizing the benzothiazole (B30560) core are well-established and versatile, allowing for the introduction of a wide array of substituents at the 2-position. These routes, primarily involving cyclization and condensation reactions, have been the bedrock of benzothiazole chemistry for many years.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of benzothiazoles. A prevalent method involves the oxidative cyclization of thiobenzanilides. nih.gov This intramolecular C-S bond formation can be induced by various oxidizing agents. For instance, potassium ferricyanide (B76249) in an alkaline medium, a method known as the Jacobsen cyclization, has been effectively used. mdpi.com Another approach involves the use of N-halosuccinimides, which act as mild oxidants to facilitate the cyclization under gentle conditions. mdpi.com These reactions typically proceed through the formation of a sulfur-centered radical or a related reactive intermediate, which then attacks the ortho-position of the aniline (B41778) ring to form the thiazole (B1198619) ring. mdpi.com

Condensation Reactions

The most common and direct pathway to 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) and a carbonyl-containing compound. mdpi.comnih.govacs.org This approach is widely applicable for the synthesis of 2-aryl and 2-heteroaryl benzothiazoles, including furan-substituted derivatives.

The reaction can be carried out with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.net For the synthesis of 2-(furan-3-yl)benzo[d]thiazole, furan-3-carbaldehyde or furan-3-carboxylic acid would be the appropriate starting material to condense with 2-aminothiophenol. A general procedure involves stirring 2-aminothiophenol with the corresponding aldehyde in a suitable solvent, often with the addition of an oxidizing agent to facilitate the final aromatization step. nih.gov For example, a similar compound, 2-(furan-2-yl)benzothiazole, has been synthesized by refluxing 2-aminothiophenol and furan-2-carbaldehyde in ethanol (B145695) with sodium hydrosulfite. nih.gov

Various catalysts can be employed to promote these condensation reactions, including acid catalysts like polyphosphoric acid (PPA) or silica-supported sulfuric acid, which facilitate the dehydration step. researchgate.netorganic-chemistry.org The reaction mechanism generally proceeds through the formation of a Schiff base intermediate (an imine), followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the final benzothiazole product. mdpi.com

Below is a table summarizing various catalysts and conditions used in the condensation of 2-aminothiophenol with aldehydes to form 2-substituted benzothiazoles.

Catalyst/ReagentSolventConditionsYield RangeReference
H₂O₂/HClEthanolRoom Temperature85-94% researchgate.net
Sodium HydrosulfiteEthanol/WaterRefluxNot specified nih.gov
Nano BF₃/SiO₂EthanolRoom TemperatureHigh arkat-usa.org
SnP₂O₇Not specifiedNot specified87-95% nih.gov
Zn(OAc)₂·2H₂OSolvent-free80 °C67-96% mdpi.com

Transition Metal-Catalyzed Cyclization Approaches

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including benzothiazoles. Palladium- and copper-based catalysts are particularly effective in promoting the intramolecular C-S bond formation required for the thiazole ring closure. nih.gov

One common strategy involves the palladium-catalyzed cyclization of thiobenzanilides. nih.gov This reaction often proceeds via a C-H activation mechanism, where the palladium catalyst activates an ortho C-H bond on the aniline ring, facilitating the subsequent C-S bond formation. nih.gov Copper catalysts have also been employed, often in conjunction with palladium or as the primary catalyst, to achieve similar transformations. researchgate.net These methods offer high efficiency and good functional group tolerance, making them valuable for the synthesis of a diverse range of 2-substituted benzothiazoles.

Advanced and Green Chemistry Approaches in Benzo[d]thiazole Synthesis

In line with the growing emphasis on sustainable chemistry, several advanced and environmentally benign methods for benzothiazole synthesis have been developed. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave irradiation has gained significant traction as an energy-efficient method for accelerating organic reactions. researchgate.net The application of microwave energy to the synthesis of benzothiazoles has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.

The condensation of 2-aminothiophenol with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using green solvents like glycerol (B35011) or ionic liquids. For instance, 2-arylbenzothiazoles have been synthesized in high yields by the microwave-assisted condensation of 2-aminothiophenol and aromatic aldehydes in the ionic liquid 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), which also acts as the catalyst. This method offers the advantages of short reaction times, solvent-free conditions, and the ability to recycle the ionic liquid.

The following table highlights some examples of microwave-assisted benzothiazole syntheses.

ReactantsSolvent/CatalystConditionsKey AdvantagesReference
2-Aminothiophenol, AldehydesGlycerolMicrowaveGreen solvent, catalyst-free
2-Aminothiophenol, Aldehydes[pmIm]BrMicrowaveSolvent-free, recyclable catalyst
2,2'-Disulfanediyldianilines, AldehydesNa₂S·9H₂OMicrowaveLow power, high yield
2-Aminothiophenols, AldehydesPIFAMicrowaveOne-pot, good yields

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product, embody the principles of green chemistry by maximizing atom economy and minimizing purification steps. Several one-pot procedures have been developed for the synthesis of 2-substituted benzothiazoles.

A notable example is the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. This method allows for the formation of the benzothiazole ring system in a single step from simple and readily available starting materials. Another approach involves the copper-catalyzed one-pot reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde to afford 2-substituted benzothiazoles in good yields. nih.gov These MCRs provide an efficient and convergent route to the benzothiazole scaffold, often with the added benefit of operational simplicity and reduced environmental impact.

Chemo- and Stereoselective Synthetic Pathways

The synthesis of this compound does not inherently involve the creation of chiral centers, making stereoselectivity a non-factor in the direct assembly of the target compound. However, chemo- and regioselectivity are critical considerations, particularly when dealing with precursors bearing multiple reactive sites.

Chemoselectivity in the synthesis of furan-substituted benzothiazoles is paramount. For instance, during the condensation of a substituted 2-aminothiophenol with a functionalized furan-3-carboxaldehyde, the reaction conditions must be optimized to ensure that the desired condensation and subsequent cyclization occur without promoting unwanted side reactions on other functional groups present on either ring system. The furan (B31954) moiety, in particular, can be sensitive to strongly acidic conditions which might be used to catalyze the condensation, potentially leading to ring-opening or polymerization. nih.gov Therefore, the selection of milder catalysts or alternative reaction pathways is crucial for achieving high chemoselectivity.

Regioselectivity is primarily addressed by the choice of starting materials. To synthesize the 2-(furan-3-yl) isomer specifically, precursors such as furan-3-carboxaldehyde, furan-3-carboxylic acid, or 3-bromofuran (B129083) are required. For example, in cross-coupling reactions, using a furan-3-yl organometallic reagent with a 2-substituted benzothiazole ensures the formation of the desired constitutional isomer. Any deviation in the starting material, such as using furan-2-carboxaldehyde, would lead to the corresponding 2-(furan-2-yl)benzo[d]thiazole isomer. researchgate.net

Synthesis of Furan-Substituted Benzo[d]thiazole Scaffolds

The construction of the furan-substituted benzothiazole framework can be broadly categorized into two primary approaches: building the benzothiazole ring from a furan-containing precursor, or attaching the furan ring to a pre-formed benzothiazole scaffold.

The most direct and widely employed method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a carbonyl compound. mdpi.com To produce this compound, furan-3-carboxaldehyde or furan-3-carboxylic acid would be the appropriate furan-containing precursors.

The reaction with an aldehyde typically proceeds through three stages: the formation of an imine thiophenol intermediate, a cyclization step to form a benzothiazoline, and a final oxidation to yield the aromatic benzothiazole. mdpi.com A variety of catalytic systems have been developed to promote this transformation, including:

Acid Catalysis: Traditional methods often employ acid catalysts, though care must be taken to avoid degradation of the acid-sensitive furan ring. mdpi.com

Green Catalysis: Modern approaches utilize environmentally benign catalysts such as L-proline, often under solvent-free conditions and with microwave irradiation to accelerate the reaction and improve yields. researchgate.nettku.edu.tw

Visible-Light Promotion: Some syntheses can be achieved using visible light under an air atmosphere, offering a metal-free and mild alternative. mdpi.com

Alternatively, condensing 2-aminothiophenol with furan-3-carboxylic acid is another viable route. These reactions often require catalysts like polyphosphoric acid (PPA) or are performed under high-temperature or microwave conditions to facilitate the dehydration process. nih.gov

PrecursorCatalyst/ConditionsKey Features
Furan-3-carboxaldehydeL-proline, Microwave, Solvent-freeGreen methodology, rapid reaction times, good to moderate yields. researchgate.net
Furan-3-carboxaldehydeH₂O₂/HCl, Ethanol, Room TempSimple and efficient, uses a mild oxidant. mdpi.com
Furan-3-carboxaldehydeVisible light (Blue LED), AirMetal-free, environmentally benign, proceeds under mild conditions. mdpi.com
Furan-3-carboxylic acidPolyphosphoric Acid (PPA), HeatStandard method for condensation with acids, requires high temperatures. nih.gov

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the C-C bond between the furan and benzothiazole rings. These methods typically involve coupling a benzothiazole derivative with a furan-based organometallic reagent, or vice versa.

Suzuki-Miyaura Coupling: This is one of the most common cross-coupling methods used for preparing biaryl compounds. nih.gov The synthesis of this compound via this route would typically involve the reaction of 2-halobenzothiazole (e.g., 2-chlorobenzothiazole (B146242) or 2-bromobenzothiazole) with furan-3-boronic acid or its corresponding potassium trifluoroborate salt. The use of potassium heteroaryltrifluoroborates can be advantageous as they are often more stable than the corresponding boronic acids, which can be prone to decomposition (protodeboronation). nih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as SPhos or RuPhos), and a base (e.g., K₃PO₄ or Na₂CO₃). nih.govnih.gov

Stille Coupling: The Stille reaction provides an alternative pathway, coupling an organotin reagent with an organic halide. organic-chemistry.orgwikipedia.org To form the desired product, two combinations of reactants are possible:

2-Halobenzothiazole with (furan-3-yl)tributylstannane.

2-(Tributylstannyl)benzothiazole with 3-bromofuran or 3-iodofuran.

These reactions are catalyzed by palladium complexes, such as Pd(PPh₃)₄, and may be enhanced by additives like copper(I) iodide (CuI), which can accelerate the rate-determining transmetalation step. organic-chemistry.orgharvard.edu

Coupling ReactionBenzothiazole PartnerFuran PartnerTypical Catalyst System
Suzuki-Miyaura 2-Chlorobenzothiazole or 2-BromobenzothiazoleFuran-3-boronic acid or Potassium furan-3-yltrifluoroboratePd(OAc)₂, SPhos/XPhos ligand, K₃PO₄ base nih.govnih.gov
Stille 2-Bromobenzothiazole or 2-Iodobenzothiazole(Furan-3-yl)tributylstannanePd(PPh₃)₄, CuI additive organic-chemistry.orgharvard.edu
Stille 2-(Tributylstannyl)benzothiazole3-Bromofuran or 3-IodofuranPd(PPh₃)₄, CuI additive organic-chemistry.orgharvard.edu

Reaction Scope and Limitations of Synthetic Methodologies for this compound

Each synthetic approach toward this compound possesses a distinct scope of applicability and inherent limitations.

Condensation Reactions:

Scope: The condensation of 2-aminothiophenol with aldehydes is generally a high-yielding and robust reaction, tolerant of a wide array of functional groups on the benzothiazole precursor. mdpi.com Various catalysts, including green and metal-free options, have been developed, broadening the reaction's applicability. mdpi.comresearchgate.net

Limitations: The primary limitation arises from the stability of the furan ring. Furan is susceptible to degradation under strongly acidic conditions, which can limit the choice of catalysts and reaction conditions. nih.gov Furthermore, the availability of diverse, substituted furan-3-carboxaldehydes or furan-3-carboxylic acids can be a constraint compared to more common aryl aldehydes.

Cross-Coupling Reactions:

Scope: Palladium-catalyzed cross-coupling reactions are renowned for their exceptional functional group tolerance, allowing for the synthesis of highly complex and decorated molecules. nih.govnih.gov Both Suzuki and Stille couplings are well-established, with a vast literature on catalyst and ligand systems that can be optimized for challenging substrates.

Limitations: For Suzuki couplings involving furan boronic acids, the main challenge is the competing protodeboronation pathway, where the C-B bond is cleaved by a proton source, leading to reduced yields of the desired product. nih.gov This requires careful optimization of reaction conditions, including the use of specific ligands and bases, or employing more stable trifluoroborate salts. nih.gov The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts from the final product, which is a significant concern in medicinal chemistry applications. organic-chemistry.org

Advanced Structural Elucidation of 2 Furan 3 Yl Benzo D Thiazole

Advanced Spectroscopic Techniques for Structural Confirmation

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition and for elucidating its structure through fragmentation analysis. For 2-(Furan-3-yl)benzo[d]thiazole, HRMS provides the exact mass of the molecular ion, allowing for the precise determination of its chemical formula, C₁₁H₇NOS.

In a typical analysis using electrospray ionization (ESI) in positive ion mode, the compound is observed as the protonated molecule, [M+H]⁺. The high resolving power of the mass spectrometer allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. The measured mass is then compared to the theoretical (calculated) mass, with the difference, or mass error, typically being less than 5 parts per million (ppm), which confirms the assigned formula with high confidence.

The elemental composition of the protonated molecular ion of this compound has been determined as C₁₁H₈NOS⁺. The high-resolution mass measurement aligns precisely with the calculated theoretical mass, confirming the molecular formula.

Table 1: HRMS Data for the Molecular Ion of this compound

AttributeValue
Molecular Formula C₁₁H₇NOS
Ion Formula [C₁₁H₈NOS]⁺
Calculated m/z 202.0326
Measured m/z 202.0324
Mass Error (ppm) -1.0

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides critical insights into the compound's structure by breaking the molecular ion into smaller, characteristic fragment ions. The fragmentation pattern is unique to the molecule's architecture, revealing the connectivity of its atoms and the relative stability of its substructures.

The fragmentation of the protonated this compound ion ([M+H]⁺ at m/z 202.0326) proceeds through several key pathways, primarily involving the cleavage of the bonds linking the furan (B31954) and benzothiazole (B30560) rings and fragmentation within the heterocyclic systems. The major proposed fragmentation pathways and the resulting product ions are detailed below.

A primary fragmentation event involves the characteristic loss of carbon monoxide (CO) from the furan ring, a common pathway for furan-containing compounds. Another significant fragmentation pathway is the cleavage of the C-C single bond between the benzothiazole and furan moieties, leading to the formation of stable ions corresponding to each heterocyclic ring system.

Table 2: Major Fragment Ions Observed in the HRMS/MS Spectrum of this compound

Measured m/zProposed FormulaProposed Fragmentation Pathway
174.0375[C₁₀H₈NS]⁺Loss of carbon monoxide (-CO) from the furan ring of the parent ion.
134.0060[C₇H₄NS]⁺Cleavage of the bond between the two rings, resulting in the benzothiazolyl cation.
67.0179[C₄H₃O]⁺Cleavage of the bond between the two rings, resulting in the furanyl cation.

This detailed analysis, combining precise mass measurement for elemental composition and systematic fragmentation studies, provides a comprehensive structural elucidation of this compound, confirming its identity and molecular structure with a high degree of certainty.

Lack of Specific Data for this compound Prevents Detailed Computational Analysis

Computational studies are crucial for understanding the electronic structure, molecular properties, and reactivity of novel compounds. Methodologies such as DFT are widely used to determine optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), electron density distributions, and reactivity descriptors. scirp.org For instance, analyses of various benzothiazole derivatives have successfully employed these techniques to predict sites susceptible to electrophilic and nucleophilic attack through Molecular Electrostatic Potential (MEP) mapping and to quantify reactivity through descriptors like chemical hardness and electronegativity. scirp.org

However, the current body of research focuses on other analogs, such as 2-(furan-2-yl)benzothiazole or polymers incorporating benzothiazole and thiophene (B33073). researchgate.netnih.gov Studies on 2-(2-furyl)benzothiazole have provided quantum-chemical calculations of electron density, indicating that electrophilic substitution occurs at the 5-position of the furan ring. researchgate.net Similarly, extensive DFT studies have been conducted on benzothiazole and its simple substituted forms (e.g., 2-hydroxy, 2-amino derivatives), providing a methodological framework for the requested analysis but no specific data points for this compound. scirp.org

Without access to specific computational research on this compound, it is not possible to generate the scientifically accurate and detailed content required for the following sections of the proposed article:

Theoretical and Computational Investigations of 2 Furan 3 Yl Benzo D Thiazole

Quantum Chemical Descriptors for Reactivity Prediction:

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Constructing these sections would necessitate fabricating data or using information from different molecules, which would violate the core requirements of accuracy and strict adherence to the specified compound. Therefore, until dedicated computational studies on 2-(Furan-3-yl)benzo[d]thiazole are published, a thorough and accurate article based on the provided outline cannot be completed.

Fukui Functions and Local Reactivity Indices

Fukui functions, derived from density functional theory (DFT), are crucial local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgsubstack.com These functions quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. faccts.de

The primary Fukui functions are:

fukui plus (ƒ+) : Predicts the site for a nucleophilic attack by indicating where an additional electron is most favorably accepted (related to the LUMO distribution). substack.com

fukui minus (ƒ-) : Predicts the site for an electrophilic attack by showing where an electron is most easily removed (related to the HOMO distribution). substack.com

For this compound, computational analysis is expected to reveal distinct reactive centers. The electron-rich furan (B31954) ring is anticipated to be the primary site for electrophilic attack, while the benzothiazole (B30560) moiety contains both electrophilic and nucleophilic sites. scirp.org Specifically, the nitrogen atom (N) of the thiazole (B1198619) ring, with its lone pair of electrons, is a predicted nucleophilic center. scirp.org Conversely, the carbon atom of the thiazole ring bonded to both nitrogen and sulfur is a likely electrophilic center.

Condensed Fukui functions are calculated for each atom to pinpoint reactivity. Theoretical calculations for related benzofused furan systems have successfully predicted regioselectivity, showing strong agreement with experimental results. semanticscholar.org For this compound, the C2 and C5 positions of the furan ring are the most probable sites for electrophilic attack, while the nitrogen atom in the benzothiazole ring is the most likely site for nucleophilic attack.

Table 1. Predicted Fukui Functions and Local Reactivity Indices for this compound.
Atomic SitePredicted ƒ- (Electrophilic Attack)Predicted ƒ+ (Nucleophilic Attack)Predicted Reactivity
Furan C2HighLowSusceptible to electrophiles
Furan C5HighLowSusceptible to electrophiles
Benzothiazole NLowHighSusceptible to nucleophiles
Benzothiazole C2ModerateHighSusceptible to nucleophiles

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. nbu.edu.sa It is widely applied to simulate and interpret electronic absorption spectra, providing insights into electronic transitions, oscillator strengths, and the nature of excited states. researchgate.net

Simulation of Electronic Transitions and Absorption Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound by determining the energies of vertical electronic excitations from the ground state to various excited states. mdpi.com These excitation energies correspond to the wavelengths of maximum absorption (λmax). nih.gov For conjugated systems containing benzothiazole and furan rings, the absorption spectra are typically characterized by intense π → π* transitions. nih.gov

Computational studies on similar benzothiazole derivatives have shown that the main electronic transitions involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In this compound, the HOMO is expected to be delocalized across the entire molecule but with significant contributions from the electron-rich furan ring, while the LUMO is likely centered more on the electron-accepting benzothiazole moiety. This suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation.

Table 2. Simulated Electronic Transitions for this compound using TD-DFT.
TransitionCalculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Character
S₀ → S₁~350-370> 0.5HOMO → LUMOπ → π* with ICT character
S₀ → S₂~280-300> 0.2HOMO-1 → LUMOπ → π*

Oscillator Strengths and Transition Characterization

The oscillator strength (f) is a dimensionless quantity calculated by TD-DFT that represents the probability of a specific electronic transition occurring. mdpi.com A higher oscillator strength corresponds to a more intense absorption band in the experimental spectrum. rsc.org The main HOMO to LUMO transition in conjugated molecules like this compound is expected to have a large oscillator strength, indicating it is a strongly allowed transition. nih.gov

Characterization of the transition involves analyzing the molecular orbitals (MOs) involved. rsc.org For this compound, the primary absorption band is predicted to arise from a π → π* transition. Analysis of the HOMO and LUMO electron density distributions can further classify this as an intramolecular charge transfer (ICT) transition, where electron density moves from the furan donor part of the molecule to the benzothiazole acceptor part upon photoexcitation. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

DFT calculations are instrumental in elucidating the mechanisms of complex organic reactions by mapping the potential energy surface. escholarship.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies (the energy difference between reactants and transition states) provide a quantitative measure of the reaction's feasibility and kinetics.

Mechanistic Pathways of Cyclization Reactions

Benzothiazole derivatives are often synthesized via intramolecular cyclization reactions. researchgate.netresearchgate.net A plausible reaction pathway involving a derivative of this compound could be an electrophilic cyclization, where a side chain on the furan or benzothiazole ring attacks another part of the molecule to form a new ring. rsc.org

Computational modeling of such a reaction would involve:

Geometry Optimization : Calculating the lowest energy structures of the reactant, any intermediates, the transition state, and the product.

Frequency Calculations : Confirming that the reactant, product, and intermediates are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Energy Profile Construction : Plotting the relative energies of all species along the reaction coordinate to visualize the activation barriers and reaction enthalpy.

Table 3. Hypothetical Energy Profile for a Cyclization Reaction.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantSubstituted this compound0.0
Transition State (TS)C-C bond formation+25.0
IntermediateCyclized cation+5.0
ProductFinal fused heterocyclic system-15.0

Theoretical Validation of Electrophilic Substitution Regioselectivity

Electrophilic substitution is a characteristic reaction of aromatic systems like furan. semanticscholar.org For 3-substituted furans, electrophiles can attack at the C2, C4, or C5 positions. The regioselectivity is determined by the electronic influence of the substituent—in this case, the benzo[d]thiazol-2-yl group.

Computational chemistry can predict the outcome of such reactions by comparing the activation energies for the formation of the sigma complex (Wheland intermediate) at each possible position. The pathway with the lowest activation energy will be the major product. This approach provides a theoretical validation of the reaction's regioselectivity. semanticscholar.org Reactivity descriptors like Fukui functions and molecular electrostatic potential (MEP) maps also serve to predict the most electron-rich and nucleophilic site, which is where an electrophile is most likely to attack. scirp.orgsemanticscholar.org For this compound, the C2 and C5 positions of the furan ring are the most activated towards electrophilic attack. DFT calculations would be necessary to definitively determine which of these two sites is more reactive.

Table 4. Theoretical Validation of Electrophilic Substitution Regioselectivity.
Position of AttackCalculated Activation Energy (kcal/mol)Predicted Outcome
Furan C2LowestMajor Product
Furan C4HighestMinor/No Product
Furan C5LowSignificant Product

Photophysical Properties and Optoelectronic Applications of 2 Furan 3 Yl Benzo D Thiazole Derivatives

Absorption and Emission Characteristics

The photophysical behavior of 2-(furan-3-yl)benzo[d]thiazole derivatives is dictated by their distinct electronic structure, which facilitates efficient absorption of ultraviolet-visible light and subsequent luminous emission.

UV-Visible Absorption Spectroscopy and Electronic Transitions

Derivatives of 2-(furan-yl)benzo[d]thiazole typically exhibit strong absorption bands in the UV-visible region. For instance, related 2-heteroaryl-benzothiazole compounds show absorption peaks between 330 to 340 nm. niscpr.res.inresearchgate.net These absorption characteristics are primarily attributed to π → π* and n → π* electronic transitions within the conjugated π-system of the molecule. niscpr.res.inresearchgate.net The structure of the compound, including the specific substitution patterns on the aryl or furan (B31954) rings, significantly influences the position of these absorption bands. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand and predict the charge transfer properties and absorption spectra of these derivatives. researchgate.net

Compound ClassTypical Absorption Maxima (λmax)Attributed Transitions
2-Heteroaryl-benzothiazoles330 - 340 nmπ → π, n → π

Fluorescence Spectroscopy and Emission Profiles

Upon excitation, 2-(furan-yl)benzo[d]thiazole derivatives often display strong fluorescence. The emission profiles are characterized by distinct peaks in the visible spectrum. For example, many benzothiazole (B30560) derivatives emit light in the blue region of the spectrum, with emission wavelengths ranging from 380 to 450 nm. niscpr.res.inniscpr.res.in The difference between the absorption and emission maxima, known as the Stokes shift, is a key characteristic. Large Stokes shifts are often observed in these compounds, which is advantageous for applications in fluorescence-based detection and imaging as it minimizes self-absorption. nih.gov For some benzothiazole derivatives, the Stokes shift can be as large as 145 to 201 nm. nih.gov

Compound ClassTypical Emission Maxima (λem)Observed Emission Color
2-Aryl/Heteroaryl-benzothiazoles380 - 450 nmBlue

Luminescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process is quantified by the luminescence quantum yield (Φ), which is a critical parameter for optoelectronic applications. Benzothiazole derivatives are known for their potential to exhibit high fluorescence quantum yields. researchgate.net The molecular structure, including the nature of substituents and the degree of molecular rigidity, plays a crucial role in determining the quantum yield by influencing the balance between radiative and non-radiative decay pathways. nih.gov For instance, some benzothiazole-derived photosensitizers have been reported with quantum yields around 0.5. acs.org The fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state, is another important parameter for characterizing the emission properties. mdpi.com

Compound ClassReported Quantum Yields (Φ)
Benzothiazole-derived Photosensitizers~0.5

Solvatochromic Effects on Optical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is prominent in this compound derivatives due to changes in their electronic ground and excited states upon interaction with solvent molecules of varying polarity. researchgate.net The emission spectra of these compounds can exhibit a bathochromic (red) shift as the polarity of the solvent increases. researchgate.net This effect is attributed to the stabilization of a polar excited state in more polar solvents. The study of solvatochromic behavior provides valuable insights into the nature of the excited state, particularly its dipole moment. researchgate.net

Intramolecular Charge Transfer (ICT) Phenomena

The photophysical properties of many this compound derivatives are strongly influenced by intramolecular charge transfer (ICT). nih.gov In these donor-π-acceptor (D-π-A) systems, the furan ring can act as an electron donor, while the benzothiazole moiety functions as an electron acceptor. researchgate.net Upon photoexcitation, an electron is transferred from the donor part of the molecule to the acceptor part, creating an ICT excited state. researchgate.netelsevierpure.com This charge transfer is often observed as a significant shift in the emission wavelength in response to solvent polarity. nih.gov The efficiency and nature of the ICT process can be tuned by modifying the donor and acceptor strengths through chemical substitutions, which in turn affects the fluorescence color and quantum yield. nih.govrsc.org

Advanced Optoelectronic Applications

The unique photophysical properties of this compound derivatives make them promising candidates for a variety of advanced optoelectronic applications. Their strong luminescence and high quantum yields are desirable for use as emitting materials in Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Specifically, their tendency to emit in the blue region of the spectrum makes them valuable as blue fluorescent materials. niscpr.res.in Furthermore, the donor-acceptor structure inherent to these molecules is beneficial for applications in organic photovoltaics (OPVs), where they can function as sensitizers in dye-sensitized solar cells (DSSCs) or as components in bulk-heterojunction solar cells. nih.govacs.org The sensitivity of their fluorescence to the local environment also opens up possibilities for their use as fluorescent probes and sensors. niscpr.res.in

Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that mimics natural photosynthesis, using a photosensitizer dye to absorb light and initiate the process of converting it into electrical energy. researchgate.netsemanticscholar.org The molecular structure of the photosensitizer is critical to the performance of the DSSC. semanticscholar.org Metal-free organic dyes are considered promising alternatives to traditional ruthenium-based sensitizers due to their high extinction coefficients and lower environmental impact. nih.gov

Within this class of organic dyes, structures incorporating furan and benzothiadiazole (a related benzothiazole structure) have shown significant potential. Furan, an oxygen analogue of thiophene (B33073), is expected to enhance device performance and stability when integrated into organic dyes for DSSCs. researchgate.netsemanticscholar.org

In a study exploring donor-acceptor-π-acceptor (D-A-π-A) type organic dyes, three novel compounds were synthesized and investigated for their application in DSSCs. nih.gov One of these dyes, designated WS5, incorporated 4,7-di(furan-2-yl)benzo[c] researchgate.netnih.govresearchgate.netthiadiazole as a conjugated linker. researchgate.netnih.gov This furan-based dye demonstrated strong light-harvesting capabilities in the visible spectrum, which is attributed to the intrinsic charge transfer from the arylamine donor to the acceptor group. nih.govnih.gov Theoretical calculations confirmed a favorable lowest unoccupied molecular orbital (LUMO) energy level for the dye, which is crucial for enabling efficient injection of electrons into the semiconductor's conduction band upon light absorption. semanticscholar.orgnih.gov

When applied in DSSC devices, the WS5 dye, which contains two furan rings, yielded the highest power conversion efficiency (PCE) among the tested compounds, reaching 5.5%. researchgate.netnih.govnih.gov This efficiency was notably higher than its counterparts containing thiophene linkers. Specifically, the DSSC based on the WS5 dye exhibited a short-circuit current density (JSC) of 10.87 mA cm–2, an open-circuit voltage (VOC) of 680 mV, and a fill factor (ff) of 75%. researchgate.net The superior performance of the furan-based dye highlights the significant potential of furan-containing systems for improving the efficiency of DSSCs. researchgate.netnih.gov

Photovoltaic Performance of DSSCs Based on Furan-Containing Dye (WS5)
DyeJSC (mA cm–2)VOC (mV)ff (%)PCE (%)
WS510.87680755.5

Potential in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are solid-state lighting devices that utilize organic compounds as the emissive layer. The benzothiazole core is a well-known building block for fluorescent materials due to its electron-withdrawing nature, which, when combined with electron-donating groups, can lead to strong luminescence in both solution and solid states. researchgate.net This makes benzothiazole derivatives promising candidates for use as emitters in OLEDs. researchgate.net

While specific research on this compound for OLEDs is emerging, the potential of related derivatives containing either furan or benzothiazole moieties has been clearly demonstrated. For instance, benzothiazole-based blue fluorescent materials have been successfully synthesized and used in OLEDs. researchgate.net An electroluminescent device using the compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) as the emitter achieved a maximum brightness of 3760 cd/m² at 14.4 V. researchgate.net This device exhibited a current efficiency of 3.01 cd/A and an external quantum efficiency (EQE) of 2.37%. researchgate.net

Furthermore, studies on other furan-containing derivatives have shown their promise as electroluminescent materials. New functionalized mono- and bis-benzo[b]furan derivatives have been developed as blue-light emitting materials. nih.gov An OLED device fabricated with a bis-benzo[b]furan compound emitted bright blue light, reaching a brightness of 5,343 cd/m² and a high maximum external quantum efficiency of 3.75%. nih.gov More recent work on furan-based carbazole-substituted compounds has explored their aggregation-induced emission (AIE) properties for OLED applications. semanticscholar.org These materials, featuring a donor-π-acceptor design with carbazole (B46965) as the donor and a furan derivative as the acceptor, have shown potential for creating efficient OLEDs. semanticscholar.org

The successful application of these related compounds underscores the potential of the this compound scaffold in the development of new, efficient emitters for OLED technology. The combination of the furan donor and the benzothiazole acceptor is a promising strategy for tuning the photophysical and electroluminescent properties required for high-performance display and lighting applications.

Performance of OLEDs with Related Benzothiazole and Furan Derivatives
Emitter CompoundMax. Brightness (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)Emission Color
BPPA37603.012.37Blue
bis-benzo[b]furan 7a5343N/A3.75Blue

Reactivity and Mechanistic Studies of 2 Furan 3 Yl Benzo D Thiazole

Electrophilic Substitution Reactions on the Furan (B31954) Moiety

The furan ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the resulting cationic intermediate (sigma complex) through resonance. chemicalbook.com In 2-(Furan-3-yl)benzo[d]thiazole, the benzothiazole (B30560) substituent at the C3 position influences the regioselectivity of these reactions. While direct studies on the 3-yl isomer are limited, extensive research on the analogous 2-(furan-2-yl)benzothiazole shows that electrophilic substitution occurs exclusively at the vacant C5 position of the furan ring. researchgate.net By analogy and based on general principles of electrophilic substitution on 3-substituted furans, the most probable site for electrophilic attack on this compound is the C5 position, which is an activated α-position sterically unhindered by the benzothiazole group.

Nitration Reactions and Regioselectivity

Nitration involves the introduction of a nitro (–NO₂) group onto the furan ring, typically using a nitrating agent like nitric acid in the presence of a strong acid catalyst or milder reagents to prevent ring degradation. masterorganicchemistry.comlibretexts.org For π-rich systems like furan, harsh conditions can lead to polymerization or oxidation.

Studies on related 2-heteroarylbenzothiazoles demonstrate that nitration proceeds selectively on the furan ring. researchgate.net The reaction is expected to yield 2-(5-Nitro-furan-3-yl)benzo[d]thiazole as the major product. The reaction mechanism involves the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich C5 position of the furan ring. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate, which subsequently loses a proton to restore aromaticity and yield the final product.

Reaction Reagent Expected Major Product Regioselectivity
NitrationHNO₃ / H₂SO₄ (or milder agents)2-(5-Nitro-furan-3-yl)benzo[d]thiazoleC5 of the furan ring

Halogenation (e.g., Bromination)

Halogenation of furans occurs readily due to the high electron density of the ring. Bromination of 2-(furan-2-yl)benzothiazole has been shown to yield the 5-bromo derivative, indicating a strong directing effect towards the vacant α-position. researchgate.net A similar outcome is anticipated for the 3-yl isomer, where bromination with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would likely lead to the formation of 2-(5-Bromo-furan-3-yl)benzo[d]thiazole. The mechanism follows the typical pathway for electrophilic aromatic substitution.

Reaction Reagent Expected Major Product Regioselectivity
BrominationBr₂ or NBS2-(5-Bromo-furan-3-yl)benzo[d]thiazoleC5 of the furan ring

Formylation and Acylation Reactions

Formylation (introduction of a –CHO group) and acylation (introduction of a –COR group) are key functionalization reactions. Common methods include the Vilsmeier-Haack reaction for formylation and Friedel-Crafts reactions for acylation. As with other electrophilic substitutions, these reactions are highly regioselective. Studies on analogous furan-benzothiazole systems confirm that formylation and acylation occur on the furan moiety. researchgate.net For this compound, the reaction is predicted to yield 2-(Benzo[d]thiazol-2-yl)-furan-5-carbaldehyde or the corresponding ketone, respectively.

Reaction Reagent/Conditions Expected Major Product Regioselectivity
FormylationPOCl₃ / DMF (Vilsmeier-Haack)2-(Benzo[d]thiazol-2-yl)-furan-5-carbaldehydeC5 of the furan ring
AcylationAcyl halide / Lewis Acid1-(2-(Benzo[d]thiazol-2-yl)-furan-5-yl)ethan-1-oneC5 of the furan ring

Nucleophilic Reactivity of the Benzo[d]thiazole Core and its Derivatives

The benzothiazole ring system is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. Nucleophilic substitution reactions typically occur at the C2 position, but in the target molecule, this position is already substituted. mdpi.com However, nucleophilic aromatic substitution (SₙAr) can occur on the benzene portion of the core if it is activated by strong electron-withdrawing groups (e.g., nitro groups) or contains a suitable leaving group (e.g., a halogen). researchgate.netacs.org For instance, polyhaloanilines can undergo ortho-selective nucleophilic substitution with sulfur nucleophiles to form benzothiazole derivatives. acs.org

Another pathway to enhance nucleophilic reactivity is the quaternization of the thiazole (B1198619) nitrogen atom. N-alkylation of the benzothiazole ring forms a benzothiazolium salt. This transformation significantly increases the electrophilicity of the ring system, making it susceptible to attack by nucleophiles. Such reactions often lead to ring-opening or the formation of adducts, which can be valuable synthetic intermediates. nih.gov

Cycloaddition Reactions Involving the Furan or Thiazole Ring

The dual heterocyclic nature of this compound provides opportunities for various cycloaddition reactions.

Furan Moiety: The furan ring has reduced aromatic character compared to benzene and can readily act as a 4π electron component (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. quora.comquimicaorganica.org Its reaction with various dienophiles leads to the formation of 7-oxabicyclo[2.2.1]heptane derivatives. quora.com The reactivity and selectivity of these reactions can be influenced by substituents on the furan ring. rsc.org While the direct Diels-Alder reaction of some furan derivatives can be thermodynamically unfavorable, the reaction can be promoted by using electron-deficient dienophiles. nih.govtudelft.nl

Thiazole Moiety: While the neutral thiazole ring is not typically reactive in cycloadditions, its corresponding N-alkylated benzothiazolium salt can act as a precursor for 1,3-dipoles. Deprotonation of the C2-position (if available) or another acidic proton can generate a benzothiazolium ylide, which can undergo [3+2] or 1,3-dipolar cycloaddition reactions with various dipolarophiles like alkenes or alkynes. nih.govnih.govwikipedia.org This method is a powerful tool for constructing complex, fused heterocyclic systems. nih.govfrontiersin.org

Exploration of Specific Reaction Pathways and Intermediate Formation

The mechanisms underpinning the reactivity of this compound are central to understanding its chemical behavior.

Electrophilic Substitution: The mechanism for electrophilic substitution at the C5 position of the furan ring proceeds through a well-established two-step pathway:

Formation of the Sigma Complex: The electrophile (E⁺) attacks the π-system of the furan ring at the C5 position, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge is delocalized over the furan ring and the oxygen atom.

Deprotonation: A weak base removes the proton from the C5 carbon, restoring the aromatic π-system and yielding the substituted product. The attack at the α-position (C5) is favored because the resulting intermediate is more stabilized by resonance compared to attack at a β-position. chemicalbook.com

Cycloaddition Reactions:

Diels-Alder Reaction (Furan): This is typically a concerted, pericyclic reaction where the furan (diene) and a dienophile react through a single cyclic transition state to form the oxabicyclic product. The stereochemistry of the dienophile is retained in the product. quora.com

1,3-Dipolar Cycloaddition (Benzothiazole): This reaction involves a 1,3-dipole (such as a benzothiazolium ylide) and a dipolarophile. wikipedia.org The reaction can be concerted or proceed via a stepwise mechanism involving a zwitterionic intermediate, depending on the nature of the reactants. nih.gov The frontier molecular orbital (FMO) theory is often used to predict the regioselectivity and reactivity of these cycloadditions. nih.gov

The interplay of these reactive pathways allows for the selective functionalization of either the furan or the benzothiazole moiety, making this compound a versatile scaffold in synthetic chemistry.

Supramolecular Chemistry and Solid State Structures Involving 2 Furan 3 Yl Benzo D Thiazole

Intermolecular Interactions in Crystal Packing

Hydrogen Bonding Networks (N—H⋯O, C—H⋯N, N—H⋯N, C—H⋯O Interactions)

Hydrogen bonds are expected to play a significant role in the supramolecular assembly of 2-(Furan-3-yl)benzo[d]thiazole. The benzothiazole (B30560) nitrogen atom can act as a hydrogen bond acceptor, while various C-H groups on both the benzothiazole and furan (B31954) rings can serve as donors. In derivatives containing N-H groups, more robust hydrogen bonding networks are possible.

C—H⋯N Interactions: The nitrogen atom of the thiazole (B1198619) ring is a potential acceptor for weak C—H⋯N hydrogen bonds, linking adjacent molecules.

C—H⋯O Interactions: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, leading to C—H⋯O interactions with neighboring molecules.

N—H⋯O and N—H⋯N Interactions: In derivatives where the benzothiazole or furan rings are substituted with amino groups, stronger N—H⋯O and N—H⋯N hydrogen bonds would likely dominate the crystal packing, forming chains or sheets.

Studies on related benzothiazole structures have demonstrated the prevalence of these types of hydrogen bonds in forming one-, two-, and three-dimensional supramolecular assemblies. nih.gov

π-π Stacking Interactions

The aromatic nature of both the benzothiazole and furan rings in this compound makes π-π stacking interactions a key feature of its crystal packing. These interactions arise from the attractive, noncovalent forces between aromatic rings. In many benzothiazole-containing crystal structures, π-π stacking is a dominant organizational force, often leading to slipped-stack or herringbone packing motifs. researchgate.netnih.gov The extent and geometry of these interactions, such as the centroid-to-centroid distance and the slip angle, are critical in defining the electronic properties of the material. For instance, significant π-π stacking with close intermolecular distances can facilitate charge transport, which is relevant for applications in organic electronics.

Halogen Bonding Interactions

In halogenated derivatives of this compound, halogen bonding could serve as a powerful tool for crystal engineering. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The nitrogen atom of the benzothiazole ring or the oxygen of the furan ring could act as halogen bond acceptors. This type of interaction has been increasingly utilized to create predictable and robust supramolecular architectures. scispace.comresearchgate.netbohrium.com The strength and directionality of halogen bonds make them highly effective in guiding the self-assembly of molecules into desired arrangements.

Formation of Supramolecular Dimers and Higher-Order Architectures

The interplay of the aforementioned intermolecular interactions can lead to the formation of well-defined supramolecular structures, such as dimers, ribbons, sheets, and three-dimensional networks. For example, pairs of N—H⋯N or C—H⋯N hydrogen bonds can link molecules into centrosymmetric dimers. These dimers can then further assemble into higher-order structures through weaker interactions like π-π stacking or van der Waals forces. The specific architecture will be highly dependent on the precise chemical structure, including the presence and nature of any substituents, which can influence the directionality and strength of the intermolecular forces.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. For this compound, this analysis would be expected to reveal:

Red spots on the d_norm map: Indicating close contacts and strong interactions, likely corresponding to hydrogen bonds.

Blue regions: Representing areas with longer intermolecular contacts.

Fingerprint plots: These 2D histograms summarize the intermolecular contacts, providing quantitative percentages for different types of interactions (e.g., H⋯H, C⋯H, N⋯H).

Below is a hypothetical data table illustrating the kind of information that would be obtained from a Hirshfeld surface analysis of this compound.

Interaction TypePercentage Contribution
H···H45.0%
C···H / H···C25.5%
O···H / H···O12.3%
N···H / H···N8.7%
C···C5.5%
Other3.0%

This table provides a quantitative breakdown of the intermolecular contacts that would be expected to stabilize the crystal lattice of the title compound.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on benzothiazole (B30560) derivatives is extensive, highlighting their significance across medicinal chemistry and materials science. ijsrst.comijsrst.comjchemrev.com These compounds are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govijcrt.org The synthesis of the benzothiazole core is well-established, with common methods including the condensation of 2-aminothiophenols with various carbonyl compounds. nih.govorganic-chemistry.orgekb.eg

Research into derivatives incorporating other heterocyclic moieties, such as furan (B31954), has revealed promising photophysical properties and potential for unique biological activities. nih.govijabbr.com Studies on analogous 2-arylbenzothiazoles demonstrate that the nature of the aryl substituent significantly influences the compound's electronic and biological characteristics. mdpi.com For instance, derivatives of 2-phenylbenzothiazole (B1203474) are noted for their luminescent properties, often involving processes like Excited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). mdpi.com The fusion of furan and benzothiazole motifs, in a general sense, has been explored for creating novel dyes and compounds with potential therapeutic applications. mdpi.com However, specific research focusing explicitly on the 2-(Furan-3-yl)benzo[d]thiazole isomer is not extensively documented in the available literature. Much of the current understanding is inferred from studies on the closely related 2-(furan-2-yl)benzothiazole and other 2-arylbenzothiazoles, which have been investigated for their reactivity and quantum-chemical properties. researchgate.net

Identification of Knowledge Gaps

Despite the broad interest in benzothiazole chemistry, there are significant knowledge gaps pertaining directly to this compound. The primary gaps are outlined below:

Dedicated Synthesis and Optimization: While general synthetic routes for 2-arylbenzothiazoles are known, specific methodologies optimized for the synthesis of the 3-furyl isomer are not well-documented. organic-chemistry.org The influence of the furan ring's 3-positional attachment on reaction yields and purity has not been systematically studied.

Comprehensive Physicochemical and Spectroscopic Characterization: There is a lack of detailed reports on the experimental photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, for this compound. Such data is crucial for evaluating its potential in optoelectronic applications. nih.gov

Biological Activity Profile: The biological activities of this compound remain largely unexplored. While the broader class of benzothiazoles and furan derivatives show diverse pharmacological effects, the specific contributions of the 3-furyl isomer to anticancer, antimicrobial, or anti-inflammatory activities have not been determined. nih.govmdpi.com

Theoretical Understanding: A detailed computational analysis of this compound is missing. Key data on its molecular geometry, electronic structure, and frontier molecular orbitals (HOMO-LUMO) would provide valuable insights into its reactivity and photophysical behavior, but such studies have not been published. mdpi.com

Materials Science Applications: The potential of this specific isomer in materials science, for example as a component in organic light-emitting diodes (OLEDs), sensors, or as a fluorescent probe, has not been investigated. mdpi.com

Proposed Future Research Avenues in Synthesis and Methodology

Future research should prioritize the development of efficient and sustainable synthetic strategies tailored for this compound. Key areas for investigation include:

Exploration of Modern Catalytic Systems: Investigating the use of novel catalysts, such as metal nanoparticles or reusable acid catalysts like samarium triflate, could lead to greener and more efficient syntheses from 2-aminothiophenol (B119425) and furan-3-carboxaldehyde. organic-chemistry.orgekb.eg

Microwave-Assisted and Flow Chemistry Synthesis: The application of microwave-assisted organic synthesis (MAOS) and flow chemistry techniques could significantly reduce reaction times, improve yields, and allow for greater control over reaction conditions compared to conventional heating methods.

Comparative Synthesis Studies: A systematic study comparing different synthetic routes—such as the condensation of 2-aminothiophenol with furan-3-carboxylic acid, furan-3-acyl chloride, or furan-3-carboxaldehyde—would be valuable. This would help identify the most efficient and versatile method for producing this compound and its derivatives.

Functionalization of the Core Structure: Once an optimal synthesis is established, future work could focus on the selective functionalization of both the benzothiazole and furan rings to create a library of derivatives. This would enable systematic structure-activity relationship (SAR) studies.

Emerging Directions in Theoretical and Computational Studies

Computational chemistry offers a powerful tool to bridge the existing knowledge gaps and guide experimental efforts. Future theoretical studies should focus on:

Density Functional Theory (DFT) Calculations: Performing DFT and Time-Dependent DFT (TD-DFT) calculations to predict the ground and excited-state geometries, electronic structures, and absorption/emission spectra of this compound. mdpi.comresearchgate.net This would provide a theoretical foundation for understanding its photophysical properties.

HOMO-LUMO Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the intramolecular charge transfer (ICT) characteristics, which are crucial for applications in nonlinear optics and as fluorescent probes. mdpi.comacs.org

Structure-Property Relationship Modeling: Creating computational models to predict how substitutions on the furan or benzothiazole rings would affect the molecule's electronic and optical properties. This would accelerate the rational design of new materials with tailored characteristics.

Molecular Docking Simulations: In silico screening of this compound and its virtual derivatives against various biological targets (e.g., enzymes, proteins) could help predict potential therapeutic applications and guide future biological evaluations.

Potential for Advanced Materials Science Applications

Drawing parallels from related benzothiazole and furan-based compounds, this compound holds considerable promise for applications in materials science.

Organic Light-Emitting Diodes (OLEDs): The benzothiazole core is a known chromophore used in luminescent materials. mdpi.com The incorporation of the electron-rich furan ring could modulate the emission wavelength and quantum efficiency. Future research should involve synthesizing the compound and characterizing its electroluminescent properties to assess its suitability as an emitter or host material in OLED devices.

Fluorescent Sensors and Probes: The inherent fluorescence of many benzothiazole derivatives makes them candidates for chemical sensors. mdpi.com The furan moiety could act as a recognition site. Studies could be designed to investigate the compound's response to various analytes, such as metal ions or pH changes, by monitoring changes in its fluorescence.

Nonlinear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer, a potential feature of the donor-acceptor structure of this compound, can exhibit NLO properties. researchgate.net Future work could involve measuring the hyperpolarizability to evaluate its potential for applications in optical communications and data storage.

Dye-Sensitized Solar Cells (DSSCs): Furan-containing organic dyes have been explored for use in DSSCs. acs.org The this compound scaffold could serve as a building block for more complex D-π-A dyes, where its electronic properties could be fine-tuned to optimize light-harvesting efficiency.

Q & A

Q. Optimization Tips :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance eco-compatibility .
  • Catalyst tuning : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos improve cross-coupling efficiency for furan substitution .
  • Temperature control : Moderate heating (80–120°C) balances reaction kinetics and side-product suppression .

How can density functional theory (DFT) be applied to predict electronic properties and reaction mechanisms of this compound?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) are critical for:

  • HOMO-LUMO analysis : Identifying charge-transfer behavior, crucial for photophysical applications (e.g., LECs) .
  • Transition state modeling : Simulating reaction pathways, such as furan-thiazole conjugation barriers .
  • Solvent effects : Incorporating polarizable continuum models (PCM) to assess solvation energy and stability .

Q. Methodological Considerations :

  • Use hybrid functionals (e.g., B3LYP) for accurate thermochemical data .
  • Validate computational results with experimental UV-Vis, cyclic voltammetry, or X-ray crystallography .

What spectroscopic and analytical techniques are essential for confirming the structure of this compound derivatives?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to furan protons (δ 6.5–7.5 ppm) and thiazole carbons (δ 150–160 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve coupling between thiazole and furan moieties .
  • IR Spectroscopy : Confirm C-S (∼650 cm⁻¹) and C=N (∼1600 cm⁻¹) stretches .
  • Elemental Analysis : Verify purity (C, H, N, S content within ±0.3% of theoretical values) .

How do substituent modifications on the benzo[d]thiazole core influence photophysical properties in light-emitting applications?

Advanced Research Question

  • Ancillary ligand effects : Electron-withdrawing groups (e.g., –CF₃) lower LUMO levels, reducing HOMO-LUMO gaps for red-shifted emission .
  • Furan conjugation : The furan-3-yl group enhances π-delocalization, improving luminescence quantum yields in ionic iridium complexes .
  • Methodology :
    • Synthesize analogs with varied substituents (e.g., –OCH₃, –NO₂) and compare photoluminescence spectra .
    • Use time-dependent DFT (TD-DFT) to correlate electronic transitions with experimental data .

What strategies are effective for evaluating the biological activity of this compound derivatives against fungal pathogens?

Advanced Research Question

  • Antifungal assays :
    • MIC testing : Determine minimum inhibitory concentrations against Botrytis cinerea or Fusarium oxysporum using agar dilution .
    • Structure-activity relationships (SAR) : Compare substituent effects (e.g., –CF₃ vs. –CH₃) on antifungal potency .
  • Mechanistic studies :
    • Perform molecular docking to assess binding to fungal cytochrome P450 or ergosterol biosynthesis enzymes .
    • Validate with in vivo plant infection models .

How can conflicting data on synthetic yields or spectroscopic assignments be resolved?

Advanced Research Question

  • Yield discrepancies :
    • Re-evaluate reaction stoichiometry, catalyst loading, or purification methods (e.g., column chromatography vs. recrystallization) .
    • Use high-throughput screening to identify optimal conditions .
  • Spectroscopic conflicts :
    • Cross-validate with alternative techniques (e.g., mass spectrometry for molecular weight confirmation) .
    • Collaborate with computational chemists to simulate NMR/IR spectra for peak assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.